

Technical Support Center: Dichloromethane-13C NMR Sample Purification

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Compound of Interest

Compound Name: Dichloromethane-13C

CAS No.: 70110-03-1

Cat. No.: B1610892

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Topic: Removal of Water Impurities from Dichloromethane (

) NMR Samples Ticket ID: NMR-DCM-H2O-001 Role: Senior Application Scientist Status: Resolved / Guide Published

Executive Summary & Diagnostic Context[1]

In high-field NMR spectroscopy, residual water in Dichloromethane-d₂ (

) is more than a cosmetic nuisance; it is a source of chemical exchange broadening and catalytic decomposition. While Dichloromethane is not miscible with bulk water, it is hygroscopic enough to absorb atmospheric moisture during sample preparation, appearing as a singlet around 1.52 ppm (variable).

For ¹³C-labeled Dichloromethane or standard

samples, the presence of water can obscure critical signals and, more dangerously, generate Hydrochloric Acid (HCl) via hydrolysis over time, degrading acid-sensitive analytes.

Diagnostic: Identifying the Impurity

Before attempting remediation, confirm the impurity identity using the chemical shift data below.

[1]

Table 1: Common Impurity Shifts in

Impurity	¹ H Shift (ppm)	Multiplicity	¹³ C Shift (ppm)	Notes
Water ()	1.52	Singlet (variable)	N/A	Shift drifts with temp/concentration [1].[2]
Dichloromethane ()	5.32	Triplet (Hz)	54.0 (quintet)	Residual solvent peak.
Grease (Aliphatic)	0.86, 1.26	Multiplet	29.7, 14.1	Common from ground glass joints.
HCl (Acid)	~8-10	Broad	N/A	Indicates solvent decomposition.

“

Note: The water peak in

is not fixed. It can shift downfield (higher ppm) if hydrogen-bonding solutes are present.[3]

Standard Remediation: The Molecular Sieve Protocol

For most stable organic compounds, the addition of activated molecular sieves directly to the NMR tube is the most effective "in-situ" drying method.

Why Type 3A Sieves? (The Causality)

While Type 4A sieves are standard for drying bulk Dichloromethane solvent, Type 3A is recommended for prepared samples containing valuable analytes.

- Pore Size: Type 3A has a pore size of $\sim 3 \text{ \AA}$.^{[4][5]} Water (kinetic diameter $\sim 2.65 \text{ \AA}$) enters and is trapped.
- Analyte Protection: Most organic drug candidates are $>3 \text{ \AA}$. Using 4A sieves (4 \AA pore) risks adsorbing your actual compound onto the sieve, lowering sample concentration. 3A excludes the analyte while trapping water ^[2].

Protocol A: In-Tube Drying (Standard)

Prerequisites:

- Type 3A Molecular Sieves (Beads, not powder).
- Vacuum oven or Muffle furnace.
- Glovebox or desiccator.^{[5][6]}

Step-by-Step Workflow:

- Activation (Critical): Commercial sieves are wet. Bake sieves at 250°C - 300°C overnight under vacuum. Failure to do this will ADD water to your sample.
- Cooling: Cool in a vacuum desiccator under Argon/Nitrogen.
- Addition: Add 5-10 beads directly to the NMR tube containing the dissolved sample.
- Equilibration: Cap the tube tightly. Allow to stand for 15–30 minutes. Shake gently once.
- Analysis: The beads will sink to the bottom (density of sieves $>$ density of solvent, 1.36 g/mL). They generally do not interfere with the receiver coil window in standard 5mm tubes.



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Figure 1: Critical path for activating and using molecular sieves.[7] Using unactivated sieves is the most common cause of failure.

Advanced Remediation: Acid-Sensitive Samples

Dichloromethane decomposes over time, especially when exposed to light, forming low levels of Hydrochloric Acid (HCl).

If your analyte is acid-sensitive (e.g., acetals, silyl enol ethers), Molecular Sieves are insufficient because they are slightly acidic/neutral and do not neutralize HCl.

Protocol B: Basic Alumina Filtration

Mechanism: Basic alumina acts as a scavenger, neutralizing HCl and adsorbing water simultaneously.

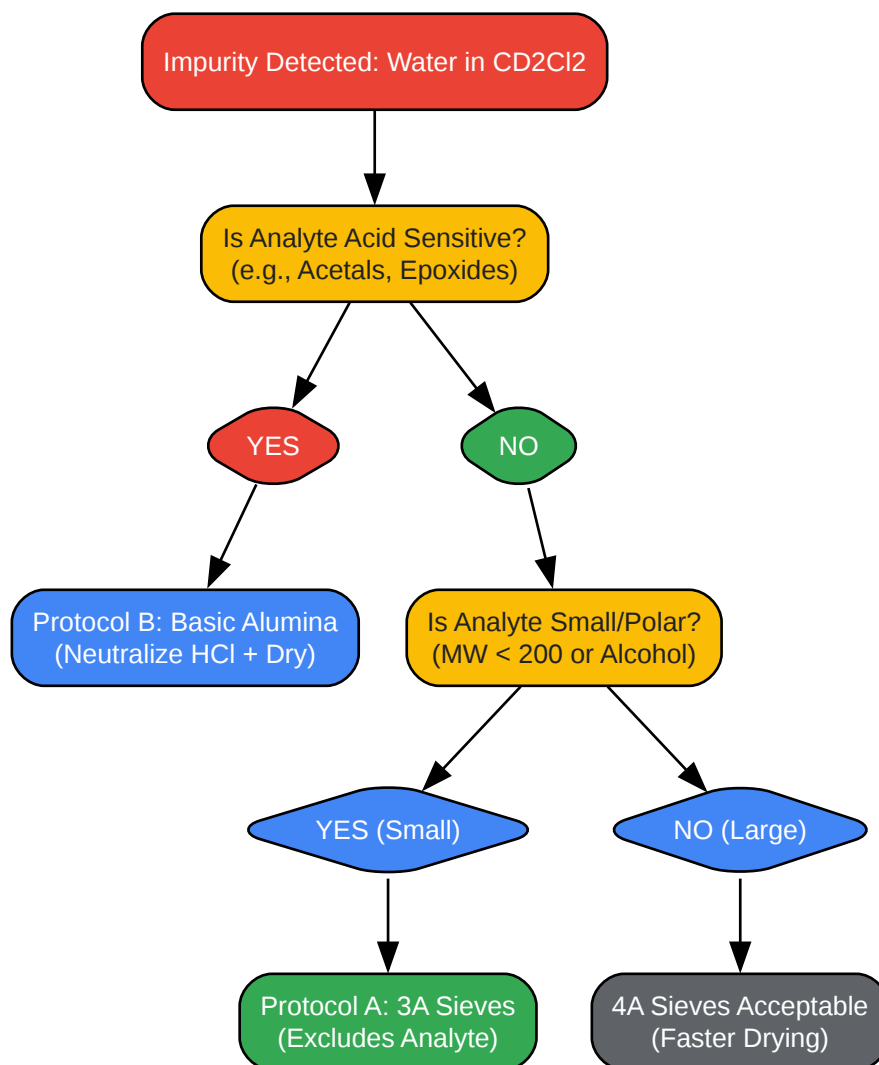
- Preparation: Prepare a small Pasteur pipette. Plug the bottom with cotton.
- Packing: Fill with ~2-3 cm of Basic Activated Alumina (Brockmann Grade I).
- Filtration: Pass the solvent through this plug before dissolving your sample.
- Dissolution: Dissolve your analyte in the now neutralized, dry solvent.

“

Warning: Do not pass the dissolved analyte through alumina unless you are certain it will not adhere to the matrix. Always treat the solvent first.

Troubleshooting Decision Tree

Use this logic flow to determine the correct drying method for your specific experiment.



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Figure 2: Selection logic for drying methods based on analyte stability and size.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel to dry the sample? A: No. Silica gel is acidic and contains significant bound water. It will likely increase the water content of anhydrous

and potentially degrade sensitive compounds.

Q: Why does the water peak shift in my spectrum? A: The chemical shift of water is concentration and temperature-dependent.[1] In

, it typically appears at 1.52 ppm, but if your sample contains Hydrogen Bond Acceptors (like amines or ketones), the water peak will shift downfield (to higher ppm, e.g., 1.8 - 2.0 ppm) due to H-bonding interactions [1].

Q: How do I store

to prevent this? A: Store the bulk bottle over activated 4A molecular sieves in a dark cabinet (to prevent photolytic decomposition to HCl). Wrap the threads of the cap with Parafilm or Teflon tape after every use.

References

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